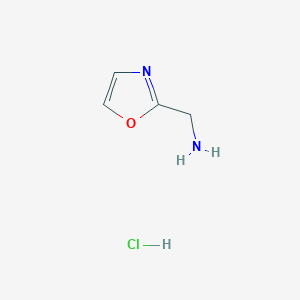

Oxazol-2-ylmethanamine hydrochloride

CAS No.: 1041053-44-4

Cat. No.: VC2817659

Molecular Formula: C4H7ClN2O

Molecular Weight: 134.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1041053-44-4 |

|---|---|

| Molecular Formula | C4H7ClN2O |

| Molecular Weight | 134.56 g/mol |

| IUPAC Name | 1,3-oxazol-2-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C4H6N2O.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H |

| Standard InChI Key | YMJMSYXLHSSGTP-UHFFFAOYSA-N |

| SMILES | C1=COC(=N1)CN.Cl |

| Canonical SMILES | C1=COC(=N1)CN.Cl |

Introduction

Chemical Structure and Properties

Structural Features

Oxazol-2-ylmethanamine hydrochloride contains a five-membered oxazole ring, which incorporates both oxygen and nitrogen atoms in a heterocyclic arrangement. The methanamine group (-CH₂NH₂) is attached to the second position of the oxazole ring, forming the base structure of the compound. In its hydrochloride form, the amino group is protonated, with the chloride ion acting as a counter-ion.

Physical and Chemical Properties

The compound is characterized by the following properties:

The hydrochloride salt form significantly enhances the compound's solubility in aqueous media compared to the free base form, making it more suitable for biological applications and pharmaceutical formulations. This improved solubility profile is often a critical consideration for compounds intended for in vitro and in vivo studies.

Synthesis and Chemical Reactions

Synthetic Routes

Oxazol-2-ylmethanamine hydrochloride can be synthesized through various chemical pathways. The most common approaches involve reactions of oxazole derivatives with appropriate amine-containing reagents. These synthetic routes typically utilize thiophenes and nitrogen-containing compounds under carefully controlled reflux conditions.

The synthesis generally involves multiple steps including:

-

Formation of the oxazole ring structure

-

Functionalization of the ring at the 2-position

-

Introduction of the methanamine group

-

Conversion to the hydrochloride salt

Specific reaction conditions, including temperature, solvent selection, and reaction duration, must be precisely controlled to achieve optimal yields and purity.

Chemical Reactivity

As a compound containing both an oxazole ring and an amine functional group, Oxazol-2-ylmethanamine hydrochloride exhibits diverse chemical reactivity. The oxazole ring, being electron-rich, can participate in various electrophilic substitution reactions. Meanwhile, the primary amine group can undergo typical amine reactions including nucleophilic substitutions, acylations, and condensation reactions.

This dual reactivity makes the compound particularly valuable as a building block in the synthesis of more complex molecules, especially those intended for pharmaceutical applications where specific functional groups are required for targeting biological receptors or enzymes.

Biological Activities and Applications

Mechanism of Action

The biological activity of Oxazol-2-ylmethanamine hydrochloride and related oxazole derivatives is believed to stem from their ability to interact with various biological targets. Depending on their specific structural features, these compounds may act as:

-

Enzyme inhibitors, particularly targeting enzymes involved in disease pathways

-

Receptor modulators, affecting neurotransmitter systems

-

Metabolic pathway regulators, influencing cellular processes

The specific mechanism of action largely depends on the structural modifications and the biological target of interest. The presence of the oxazole ring provides a rigid scaffold that can present functional groups in specific spatial orientations, enabling selective interactions with biological macromolecules .

These pricing points reflect the specialized nature of the compound and the costs associated with its synthesis and purification. Prices may vary based on quantity, purity, and supplier policies.

Research Applications and Future Directions

Current Research Applications

Oxazol-2-ylmethanamine hydrochloride and structurally related compounds are primarily used in research applications, particularly in:

-

Medicinal chemistry as building blocks for more complex drug candidates

-

Structure-activity relationship (SAR) studies exploring the impact of structural modifications on biological activity

-

Enzyme inhibition studies, especially those targeting disease-relevant pathways

The compound's utility as a chemical precursor makes it valuable in the synthesis of potential therapeutic agents and probe compounds for biological studies.

Future Research Directions

Based on the broader research trends in oxazole chemistry, several promising research directions for Oxazol-2-ylmethanamine hydrochloride and related compounds include:

-

Development of more selective enzyme inhibitors targeting specific disease pathways

-

Exploration of novel synthetic methodologies to create structurally diverse oxazole libraries

-

Investigation of structure-activity relationships to optimize pharmacological properties

-

Incorporation into larger molecular frameworks to create multi-target drugs

-

Application in developing neuroprotective agents, particularly relevant to CNS disorders

The recent advancements in oxazole chemistry (2018-2023) have emphasized their therapeutic potential across various disease categories, suggesting a continued interest in compounds like Oxazol-2-ylmethanamine hydrochloride in drug discovery efforts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume